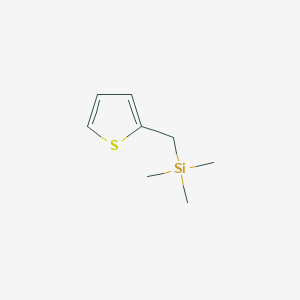

Trimethyl-thiophen-2-ylmethyl-silane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trimethyl-thiophen-2-ylmethyl-silane is a useful research compound. Its molecular formula is C8H14SSi and its molecular weight is 170.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

a. Silylation Reactions:

Trimethyl-thiophen-2-ylmethyl-silane serves as a versatile silylating agent in organic synthesis. It can be used to introduce trimethylsilyl (TMS) groups into various substrates, enhancing their stability and reactivity for further transformations. For instance, it has been utilized to synthesize 2,5-bis-adamantan-1-yl-thiophene through selective silylation processes, which are crucial for developing complex organic molecules in pharmaceutical chemistry .

b. Amide Synthesis:

The compound is also relevant in the context of amide bond formation. It can act as a catalyst or reactant in direct amidation reactions between carboxylic acids and amines, facilitating the formation of amides under mild conditions. This application is significant for synthesizing pharmaceuticals and agrochemicals .

Material Science

a. Silane Coupling Agents:

this compound functions as a silane coupling agent, enhancing the adhesion between organic polymers and inorganic materials. This property is particularly useful in the development of composite materials where improved mechanical properties and durability are desired. By promoting better dispersion of fillers within polymer matrices, it contributes to the overall performance of materials used in coatings, adhesives, and sealants .

b. Self-Assembled Monolayers (SAMs):

The ability of silanes to form self-assembled monolayers makes them valuable in nanotechnology applications. This compound can be employed to create SAMs on various substrates, which are essential for applications such as microfabrication, sensor technology, and surface modification to enhance hydrophobicity or biocompatibility .

Nanotechnology

a. Electronic Materials:

In the field of electronics, this compound is explored for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into device architectures can improve charge transport properties and overall device efficiency due to its favorable electronic characteristics .

b. Catalysis:

Recent studies have indicated that silanes like this compound can act as catalysts in various chemical reactions, including cross-coupling reactions and other transformations that are pivotal in synthetic organic chemistry. The unique electronic properties imparted by the thiophene moiety enhance catalytic activity and selectivity .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Benefits/Outcomes |

|---|---|---|

| Organic Synthesis | Silylation for complex molecule synthesis | Improved stability and reactivity |

| Amide bond formation | Efficient synthesis of pharmaceuticals | |

| Material Science | Silane coupling agents | Enhanced adhesion and mechanical properties |

| Self-Assembled Monolayers | Surface modification for nanotechnology | |

| Nanotechnology | Electronic materials | Improved charge transport in devices |

| Catalysis | Enhanced reaction rates and selectivity |

Case Studies

1. Pharmaceutical Applications:

A study demonstrated the effectiveness of this compound in synthesizing a range of bioactive compounds through silylation methods. The resulting compounds exhibited enhanced solubility and bioavailability compared to their non-silylated counterparts.

2. Material Enhancements:

Research conducted on composite materials showed that incorporating this compound significantly improved the mechanical strength and thermal stability of polymer blends used in automotive applications.

特性

CAS番号 |

59321-65-2 |

|---|---|

分子式 |

C8H14SSi |

分子量 |

170.35 g/mol |

IUPAC名 |

trimethyl(thiophen-2-ylmethyl)silane |

InChI |

InChI=1S/C8H14SSi/c1-10(2,3)7-8-5-4-6-9-8/h4-6H,7H2,1-3H3 |

InChIキー |

SDZJDIGCNMPIMU-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)CC1=CC=CS1 |

正規SMILES |

C[Si](C)(C)CC1=CC=CS1 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。